molecular formula C17H18ClN3O2 B2931027 2-(2-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one CAS No. 2034298-32-1

2-(2-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one

Cat. No. B2931027
M. Wt: 331.8
InChI Key: KCVGEJRSMRSTIW-UHFFFAOYSA-N
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Description

The compound “2-(2-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one” is a complex organic molecule. It contains a 2-chlorophenyl group, a 2-methylpyrimidin-4-yl group, and a pyrrolidin-1-yl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of the synthesized anticancer drug 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid (1b) and its anionic form (2b) was characterized by means of the B3LYP, M06-2X and MP2 quantum chemical methods, optimizing their monomer, cyclic dimer and stacking forms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound “(2-chlorophenyl)(2-methylpyrimidin-4-yl)methanol” contains a total of 28 bond(s). There are 17 non-H bond(s), 12 multiple bond(s), 2 rotatable bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 hydroxyl group(s), 1 secondary alcohol(s), and 1 Pyrimidine(s) .

Scientific Research Applications

1. Electrooptic Film Fabrication

Research on dibranched, heterocyclic "push-pull" chromophores, including compounds similar to 2-(2-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one, has contributed to the development of electrooptic films. These films have applications in creating advanced microstructures and optical/electrooptic responses, significant for electronic and photonic devices (Facchetti et al., 2006).

2. Nicotinic Receptor Probes

Alpha-nitro ketone derivatives, similar in structure to the compound , have been utilized in synthesizing compounds for probing Drosophila neonicotinoid-nicotinic acetylcholine receptor interactions. This research aids in understanding the neural and receptor functions in biological systems (Zhang, Tomizawa, & Casida, 2004).

3. Crystallographic Studies

The crystallographic study of compounds containing chlorophenyl and pyrrolidine rings, akin to the compound in focus, provides insights into molecular structures and interactions. These studies are crucial for understanding the molecular basis of various chemical and biological processes (Sivakumar et al., 1995).

4. Fungicidal Activity Research

Compounds with structures similar to 2-(2-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one have been investigated for their fungicidal activities. These studies are significant for developing new agrochemicals and pharmacological agents (Kuzenkov & Zakharychev, 2009).

5. Photophysical and Computational Studies

Research on rhenium(I) tricarbonyl complexes containing derivatives similar to the specified compound has contributed to understanding photophysical and computational aspects. Such studies are essential in materials science, particularly in developing new materials with specific optical and electronic properties (Kirgan et al., 2007).

properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c1-12-19-8-6-16(20-12)23-14-7-9-21(11-14)17(22)10-13-4-2-3-5-15(13)18/h2-6,8,14H,7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVGEJRSMRSTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one

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